![molecular formula C24H18ClNO3S B2927324 [6-Chloro-4-(3,4-dimethylphenyl)sulfonylquinolin-3-yl]-phenylmethanone CAS No. 866895-62-7](/img/structure/B2927324.png)

[6-Chloro-4-(3,4-dimethylphenyl)sulfonylquinolin-3-yl]-phenylmethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

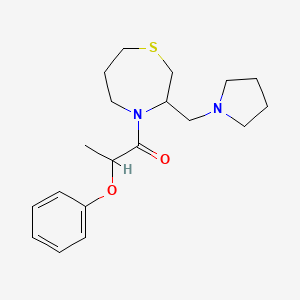

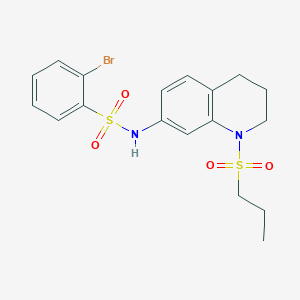

“[6-Chloro-4-(3,4-dimethylphenyl)sulfonylquinolin-3-yl]-phenylmethanone” is a chemical compound with the molecular formula C24H18ClNO3S and a molecular weight of 435.92 .

Synthesis Analysis

The synthesis of such compounds often involves the use of organoboron compounds, which are highly valuable building blocks in organic synthesis . Protocols such as the Suzuki–Miyaura coupling are commonly used . This process involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .Molecular Structure Analysis

The molecular structure of this compound includes a quinoline nucleus, which is a nitrogen-containing bicyclic compound . This nucleus is present in numerous biological compounds and has a wide range of applications in various fields .Chemical Reactions Analysis

The chemical reactions involving this compound can include a variety of transformations such as oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . These transformations are often facilitated by the boron moiety in the organoboron compounds .Wissenschaftliche Forschungsanwendungen

Photophysical Properties and Biological Labeling

A study detailed the synthesis, characterization, and photophysical properties of a series of luminescent rhenium(I) polypyridine maleimide complexes, which exhibit intense and long-lived photoluminescence. These complexes were utilized as thiol-specific luminescent labels for biological molecules, demonstrating their potential in biological labeling and imaging applications (Lo et al., 2002).

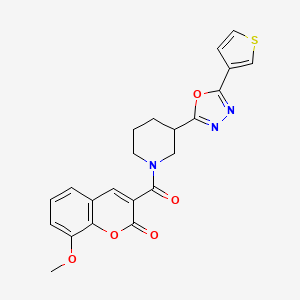

Synthetic Methodologies for Quinoline Derivatives

Another research effort reported the one-pot synthesis of 6-(4-carboxy-3-methyl-2-phenylquinolin-6-ylsulfonyl)-3-methyl-2-phenylquinoline-4-carboxylic acids from dapsone, highlighting an eco-friendly and operationally simple synthesis pathway. This work underscores the versatility of quinoline derivatives in synthetic chemistry and their potential as anticancer agents (Javadi & Azizian, 2016).

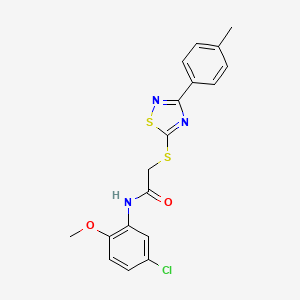

Antimicrobial and Antioxidant Applications

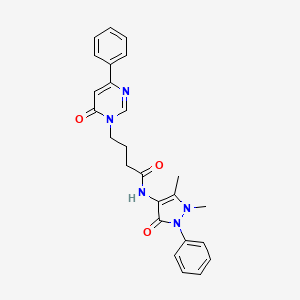

Research into chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety has shown that these compounds possess promising anticancer activity. The study emphasizes the therapeutic potential of quinoline derivatives in addressing various diseases, including cancer (Ghorab et al., 2016).

Molecular Docking and Anticancer Evaluation

A novel phosphodiesterase 4 inhibitor, CHF6001, designed for pulmonary diseases, demonstrated potent anti-inflammatory properties and a wide therapeutic window, highlighting the importance of quinoline derivatives in developing new therapeutic agents (Villetti et al., 2015).

Eigenschaften

IUPAC Name |

[6-chloro-4-(3,4-dimethylphenyl)sulfonylquinolin-3-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClNO3S/c1-15-8-10-19(12-16(15)2)30(28,29)24-20-13-18(25)9-11-22(20)26-14-21(24)23(27)17-6-4-3-5-7-17/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTJJEBUYHXFHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=CC=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8,8-Difluorodispiro[3.1.36.14]decan-2-amine;hydrochloride](/img/structure/B2927242.png)

![2-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2927243.png)

![2-(8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2927244.png)

![N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide](/img/structure/B2927253.png)

![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2927254.png)

![ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2927260.png)

![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methyl-4H-pyran-4-one](/img/structure/B2927261.png)